Bis[2-mesylamidoethyl]disulfide
Description
Bis[2-mesylamidoethyl]disulfide is an organosulfur compound characterized by a disulfide (–S–S–) bond linking two 2-mesylamidoethyl groups.
Properties
CAS No. |
90889-07-9 |
|---|---|
Molecular Formula |
C6H16N2O4S4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide typically involves the oxidative coupling of thiols and amines. One common method is the direct synthesis from thiols and amines using oxidative coupling agents . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide can be scaled up using similar oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective . This method allows for the efficient production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Mechanism of Action
The mechanism of action of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological effects, including its potential as an antioxidant and its role in redox signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Geometric Parameters of Selected Disulfides
| Compound Name | Molecular Formula | Substituent Type | S–S Bond Length (Å) | Dihedral Angle (°) | Key Features |
|---|---|---|---|---|---|
| Bis[2-mesylamidoethyl]disulfide | C₆H₁₂N₂O₄S₄ | Methanesulfonamidoethyl groups | Not reported | Not reported | Polar, hydrogen-bonding capable |
| Bis(2-iodophenyl) disulfide | C₁₂H₈I₂S₂ | Iodinated aryl groups | ~2.03* | ~85* | Halogenated, bulky substituents |
| Diphenyl disulfide | C₁₂H₁₀S₂ | Phenyl groups | 2.03 | 85.5 | Simple aromatic, lipophilic |
| Bis(2,3-dichlorophenyl) disulfide | C₁₂H₆Cl₄S₂ | Chlorinated aryl groups | ~2.02* | ~87* | Electron-deficient, antimicrobial |
| Bis(diisopropylaminoethyl)disulfide | C₁₆H₃₆N₂S₂ | Diisopropylaminoethyl groups | Not reported | Not reported | Bulky aliphatic, potential catalysis |
*Data inferred from analogous disulfides .
- This compound : The mesylamido groups enhance solubility in polar solvents and may confer stability under oxidative conditions. Its sulfonamide moieties contrast with the halogenated or alkylated groups in other disulfides.
- Diphenyl disulfide : Lacking polar substituents, it is less water-soluble but widely used as a vulcanizing agent and lubricant additive .
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